molecular formula C12H11I3N2O4 B1676533 Metrizoic acid CAS No. 1949-45-7

Metrizoic acid

Cat. No.: B1676533
CAS No.: 1949-45-7
M. Wt: 627.94 g/mol
InChI Key: GGGDNPWHMNJRFN-UHFFFAOYSA-N
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Description

Metrizoic acid, also known as 3-(acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, is a pharmaceutical compound that was primarily used as an iodinated contrast medium for X-ray imaging. Its applications included angiography (imaging of blood vessels and heart chambers) and urography (imaging of the urinary tract). it has been discontinued in several regions, including the United States, due to its high osmolality and associated risk of inducing allergic reactions .

Biochemical Analysis

Biochemical Properties

Metrizoic acid is a molecule used as a contrast medium . It presents a higher risk of allergic reactions due to its high osmolality . The iodine content of this compound ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg . The viscosity is 3.4 cP at 37 degrees Celsius (human body temperature) .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a contrast medium. Due to its high osmolality, this compound had a risk of inducing allergic reactions higher than that of lower osmolar contrast media . Side effects of this compound include urticaria, headache, nausea, vomiting, dizziness, and hypotension .

Molecular Mechanism

The mechanism of action of this compound is as an X-Ray contrast activity . It works by blocking X-rays, allowing structures containing iodine to be visualized more clearly on an X-ray image .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound was well-tolerated when used for cardiac angiography .

Metabolic Pathways

This compound is classified as an acylaminobenzoic acid and derivative

Transport and Distribution

It is known that most iodinated contrast agents, including this compound, are not able to enter into an intact blood-brain barrier .

Subcellular Localization

As a contrast agent, it is primarily used to enhance the visibility of structures and fluids within the body during medical imaging procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metrizoic acid involves the iodination of benzoic acid derivatives. The process typically includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amine groups.

    Iodination: The amine groups are iodinated to form triiodobenzoic acid.

    Acetylation: The final step involves acetylation of the amine groups to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Metrizoic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce amine-substituted benzoic acids .

Scientific Research Applications

Metrizoic acid has been utilized in various scientific research applications, including:

Comparison with Similar Compounds

Metrizoic acid can be compared with other iodinated contrast agents such as diatrizoic acid, iothalamic acid, and iohexol. These compounds share similar applications but differ in their chemical structures, osmolality, and risk profiles:

This compound’s uniqueness lies in its specific chemical structure and high iodine content, which contribute to its effectiveness as a contrast medium but also to its higher risk of inducing allergic reactions.

Properties

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGDNPWHMNJRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023311
Record name Metrizoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of metrizoic acid is as an X-Ray contrast activity.
Record name Metrizoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

1949-45-7
Record name Metrizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metrizoic Acid [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrizoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metrizoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147
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Record name METRIZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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